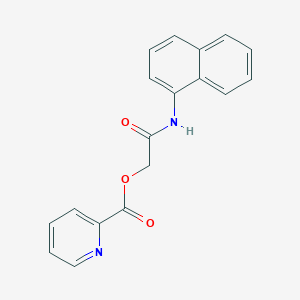
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIPA is a small molecule inhibitor that has been shown to have an impact on several cellular processes, making it a valuable tool for researchers studying cell biology, physiology, and pharmacology.
科学的研究の応用
EIPA has been extensively used in scientific research, particularly in the fields of cell biology, physiology, and pharmacology. It has been shown to inhibit several cellular processes, including macropinocytosis, endocytosis, and Na+/H+ exchange. EIPA has also been used to study the role of Na+/H+ exchange in regulating intracellular pH, ion transport, and cell volume regulation. Furthermore, EIPA has been investigated as a potential therapeutic agent for various diseases, including cancer, cystic fibrosis, and cardiovascular disease.
作用機序
EIPA inhibits Na+/H+ exchange, which is a process that regulates intracellular pH, ion transport, and cell volume regulation. Specifically, EIPA binds to the extracellular domain of the Na+/H+ exchanger, preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the accumulation of intracellular H+ ions, leading to a decrease in intracellular pH and subsequent inhibition of various cellular processes.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. It inhibits macropinocytosis and endocytosis, which are processes involved in the uptake of extracellular material into cells. EIPA also inhibits Na+/H+ exchange, which regulates intracellular pH, ion transport, and cell volume regulation. Additionally, EIPA has been shown to have antiproliferative effects on cancer cells and to improve airway surface hydration in cystic fibrosis patients.
実験室実験の利点と制限
EIPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. EIPA can be used to study various cellular processes, including macropinocytosis, endocytosis, and Na+/H+ exchange. However, EIPA also has some limitations. It can be toxic to cells at high concentrations and may have off-target effects on other cellular processes. Furthermore, EIPA may not be effective in all cell types, and its effects may be influenced by the experimental conditions used.
将来の方向性
There are several future directions for the study of EIPA. One area of research is the development of more potent and selective inhibitors of Na+/H+ exchange. Another area of research is the investigation of the role of Na+/H+ exchange in various diseases, including cancer, cystic fibrosis, and cardiovascular disease. Furthermore, EIPA could be used in combination with other therapeutic agents to enhance their effectiveness. Finally, the use of EIPA in animal models could provide valuable insights into its potential therapeutic applications.
合成法
EIPA can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with 3-chloro-2-oxo-2H-isoquinoline-1-carboxylic acid, followed by acid hydrolysis of the resulting intermediate. Another method involves the reaction of 2-ethylphenylamine with 2-chloro-3-formylquinoline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis of the resulting intermediate.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-4-6-10-15(12)19-18(22)16-11-13-8-3-5-9-14(13)17(21)20-16/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNEOUUQRMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
